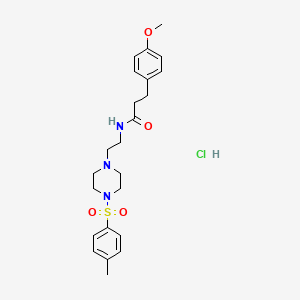

3-(4-methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride

Description

3-(4-Methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride is a synthetic compound featuring a propanamide backbone with a 4-methoxyphenyl group at the third carbon. The amide nitrogen is substituted with a 2-(4-tosylpiperazin-1-yl)ethyl moiety, and the compound exists as a hydrochloride salt. The 4-tosylpiperazine group introduces sulfonamide functionality, which may enhance metabolic stability and receptor-binding specificity compared to non-sulfonylated analogs .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S.ClH/c1-19-3-10-22(11-4-19)31(28,29)26-17-15-25(16-18-26)14-13-24-23(27)12-7-20-5-8-21(30-2)9-6-20;/h3-6,8-11H,7,12-18H2,1-2H3,(H,24,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRMHOUGZNZUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CCC3=CC=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride typically involves multiple steps:

-

Formation of the Tosylpiperazine Intermediate

Starting Materials: Piperazine and p-toluenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: Piperazine is reacted with p-toluenesulfonyl chloride to form 4-tosylpiperazine.

-

Attachment of the Methoxyphenyl Group

Starting Materials: 4-methoxyphenylacetic acid and the tosylpiperazine intermediate.

Reaction Conditions: The reaction is typically conducted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Procedure: The tosylpiperazine intermediate is coupled with 4-methoxyphenylacetic acid to form the desired product.

-

Formation of the Hydrochloride Salt

Starting Materials: The free base of the compound and hydrochloric acid.

Reaction Conditions: The free base is dissolved in an appropriate solvent, and hydrochloric acid is added to precipitate the hydrochloride salt.

Procedure: The free base is treated with hydrochloric acid to form the hydrochloride salt, which is then isolated by filtration and drying.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

-

Reduction

- The amide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

-

Substitution

- The tosyl group can be displaced by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its structural features.

Biology

Receptor Studies: Investigated for its binding affinity to various biological receptors.

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.

Medicine

Pharmacological Research: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Drug Development: A candidate for the development of new drugs targeting specific pathways.

Industry

Material Science: Potential use in the development of new materials with specific properties.

Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride involves its interaction with specific molecular targets. These targets may include:

Receptors: Binding to receptors such as G-protein coupled receptors, leading to modulation of signal transduction pathways.

Enzymes: Inhibition of enzymes involved in metabolic pathways, resulting in altered cellular functions.

Ion Channels: Modulation of ion channel activity, affecting cellular excitability and neurotransmission.

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Below is a comparative analysis of structurally related analogs:

Key Observations :

- The 4-methoxyphenyl group on the amide nitrogen may confer moderate electron-donating properties, contrasting with the electron-withdrawing chlorine in ’s compound .

Propanamide Derivatives with Aryl Substituents

Propanamide derivatives with aryl groups exhibit diverse biological activities. A comparison of select analogs is provided below:

Key Observations :

- The chromenone moiety in VIj () introduces planar aromaticity, which may enhance DNA intercalation or enzyme inhibition compared to the target compound’s linear propanamide structure .

- Triazole-containing analogs () demonstrate neuroprotective activity in cell-based assays, suggesting that heterocyclic substituents could modulate neuronal receptor interactions .

Physicochemical and Pharmacological Trends

- Lipophilicity : The 4-tosylpiperazine group in the target compound likely increases hydrophobicity (logP ~3.5 estimated) compared to 4-ethoxyphenyl (logP ~2.8) or triazole-containing derivatives (logP ~1.9) .

- Solubility : The hydrochloride salt form improves aqueous solubility relative to freebase analogs like those in and .

Biological Activity

3-(4-Methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its effects on neurotransmitter systems, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 422.9 g/mol. The structure includes a piperazine ring, which is known for its role in various biological activities, particularly in the central nervous system (CNS).

Research indicates that compounds containing a piperazine moiety can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The specific mechanism for this compound involves:

- Inhibition of Reuptake : Similar to other piperazine derivatives, this compound may inhibit the reuptake of monoamine neurotransmitters, enhancing their availability in synaptic clefts.

- Release of Neurotransmitters : It has been suggested that this compound could accelerate the release of neurotransmitters like dopamine and serotonin, akin to the action of certain stimulant drugs but with a potentially lower abuse liability .

Neuropharmacological Effects

Several studies have investigated the neuropharmacological effects of related compounds:

- Dopaminergic Activity : Compounds similar to this compound have been shown to interact with dopamine receptors, which could lead to potential applications in treating disorders such as depression and schizophrenia .

- Serotonergic Activity : Research indicates that piperazine derivatives can act as serotonin receptor agonists or antagonists, influencing mood and anxiety levels .

Case Studies

- A study conducted on a related piperazine derivative demonstrated significant antidepressant-like effects in animal models, suggesting that the structural features present in this compound may confer similar benefits .

- Another investigation highlighted the compound's potential in modulating anxiety-related behaviors, reinforcing its therapeutic promise in CNS disorders .

Data Table: Biological Activities

Q & A

Q. What are the recommended synthetic routes and critical characterization techniques for 3-(4-methoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)propanamide hydrochloride?

Synthesis typically involves sequential amide coupling and sulfonylation steps. For example:

- Step 1 : Condensation of 4-methoxyphenylpropanoic acid derivatives with 2-(4-tosylpiperazin-1-yl)ethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Step 2 : Hydrochloride salt formation via treatment with HCl in polar solvents like ethanol .

Q. Characterization :

- NMR : - and -NMR confirm regiochemistry of the methoxyphenyl and tosylpiperazine moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperazine NH (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calculated for CHClNOS: 540.1532) .

Q. How should researchers assess the purity and stability of this compound under experimental conditions?

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Purity ≥95% is recommended for biological assays .

- Stability Studies :

- pH Stability : Test solubility and degradation in buffers (pH 1–9) over 24–72 hours. Hydrolysis of the tosyl group may occur under strongly acidic/basic conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points (typically >200°C for similar aryl sulfonamides) .

Q. What are the primary physicochemical properties relevant to formulation for in vitro studies?

- LogP : Predicted ~2.8 (Schrödinger QikProp), indicating moderate lipophilicity suitable for cell permeability .

- Aqueous Solubility : ~0.5 mg/mL in PBS (pH 7.4), necessitating DMSO stock solutions for cellular assays .

- pKa : The tertiary amine in piperazine (pKa ~7.1) influences protonation state in physiological environments .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s biological activity, particularly regarding receptor binding?

- Surface Plasmon Resonance (SPR) : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to known piperazine-based ligands .

- Mutagenesis Assays : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl) to evaluate SAR on target affinity .

- Calcium Flux Assays : Monitor TRPC channel modulation, as structurally related compounds inhibit SKF-96365-sensitive pathways .

Q. How should researchers address contradictions in bioactivity data across different in vitro models?

Example Contradiction : High potency in HEK293 cells but low activity in primary neurons.

- Hypotheses :

- Resolution :

- Conduct metabolite profiling (LC-MS) to identify degradation products.

- Use knockout models (e.g., CRISPR-edited HEK293 cells) to isolate target pathways .

Q. What computational strategies are effective for optimizing this compound’s pharmacokinetic profile?

- Molecular Dynamics (MD) Simulations : Model interactions with CYP3A4 to predict metabolic hotspots (e.g., oxidation of methoxyphenyl) .

- ADMET Predictions :

- Blood-Brain Barrier Penetration : Low (PSA >80 Ų), suggesting peripheral activity .

- hERG Inhibition Risk : Moderate (IC ~5 µM predicted), warranting cardiac safety assays .

Q. What structural analogs or derivatives have shown improved efficacy, and how do they guide SAR?

Q. How can researchers validate target engagement in complex biological systems?

- Photoaffinity Labeling : Incorporate a diazirine group into the propanamide backbone for covalent binding studies .

- Cryo-EM : Resolve ligand-receptor complexes (e.g., with purified GPCRs) to identify binding pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.